molecular formula C6H6ClF3N2 B1375578 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole CAS No. 1222556-79-7

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No. B1375578
CAS RN: 1222556-79-7
M. Wt: 198.57 g/mol
InChI Key: URMGRONUSBJXQG-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are prevalent in many pharmaceuticals and agrochemicals because their incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .


Synthesis Analysis

Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds . Oxidative trifluoromethylation involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is influenced by the unique physicochemical properties of the fluorine atom .


Chemical Reactions Analysis

Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are influenced by the unique physicochemical properties of the fluorine atom .

Scientific Research Applications

Organometallic Methods and Functionalization

  • The compound 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates versatility in organometallic methods, allowing for the regioflexible conversion of heterocyclic starting materials into various isomers and congeners. This adaptability highlights its potential for diverse applications in chemical synthesis and pharmaceutical research (Schlosser, Volle, Leroux, & Schenk, 2002).

Synthesis of Fluorinated Pyrazoles

  • This chemical is instrumental in the synthesis of fluorinated pyrazoles, which are crucial as building blocks in medicinal chemistry. The process involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, showcasing its importance in creating compounds with potential pharmaceutical applications (Surmont et al., 2011).

Preparation of Regional Isomers

  • The chemical aids in the preparation of new regional isomers of 1-methyl-5-(trifluoromethyl)-3-chloropyrazole. Its role in creating linkage reagents for SAR candidates in bio-active pyrazole phenyl ether series underlines its significance in drug development and pharmacological studies (Chupp, 1994).

Structural Characterization in Crystallography

  • This pyrazole derivative is crucial in the synthesis and structural characterization of various compounds in crystallography, aiding in understanding molecular structures and their applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Annular Tautomerism Studies

  • The compound is relevant in studying annular tautomerism of NH-pyrazoles, which is important in understanding the chemical properties and reactions of such compounds, potentially impacting drug design and synthesis (Cornago et al., 2009).

Antimicrobial Agent Synthesis

  • It is used in the synthesis of antimicrobial agents, indicating its utility in developing new therapeutic compounds (Bhat et al., 2016).

Intermediary in Synthesis of Pharmacologically Active Compounds

  • This pyrazole derivative serves as an intermediate in synthesizing various pharmacologically active compounds, highlighting its role in medicinal chemistry and drug development (Ogurtsov & Rakitin, 2021).

Antioxidant and Antimicrobial Properties

  • The compound contributes to synthesizing pyridines with antioxidant and antimicrobial properties, relevant in the search for new therapeutic agents (Bonacorso et al., 2015).

Corrosion Inhibition Studies

  • Its derivatives are studied for corrosion inhibition, suggesting applications in materials science and engineering (Ouali et al., 2013).

Antihyperglycemic Agent Development

  • Research on this chemical's derivatives has led to the development of new antihyperglycemic agents, underlining its potential in treating diabetes (Kees et al., 1996).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled . Contact with water can liberate toxic gas .

Future Directions

It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMGRONUSBJXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole

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